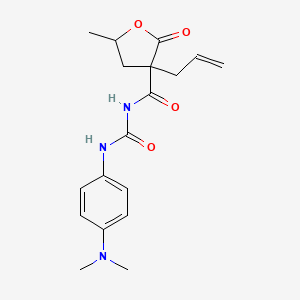
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- is a complex organic compound with a unique structure that includes a furan ring, an amide group, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- involves multiple steps, including the formation of the furan ring, the introduction of the amide group, and the addition of other functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Applications De Recherche Scientifique
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- has various scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-Furancarboxamide, N-cyclopropyl-N-(1,2-dihydro-6-methyl-2-oxo-3 …
- 4-Furan-2-yl-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
Uniqueness
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
67323-61-9 |
|---|---|
Formule moléculaire |
C18H23N3O4 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-[[4-(dimethylamino)phenyl]carbamoyl]-5-methyl-2-oxo-3-prop-2-enyloxolane-3-carboxamide |
InChI |
InChI=1S/C18H23N3O4/c1-5-10-18(11-12(2)25-16(18)23)15(22)20-17(24)19-13-6-8-14(9-7-13)21(3)4/h5-9,12H,1,10-11H2,2-4H3,(H2,19,20,22,24) |
Clé InChI |
UOHMNMUUQPDKQL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)NC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


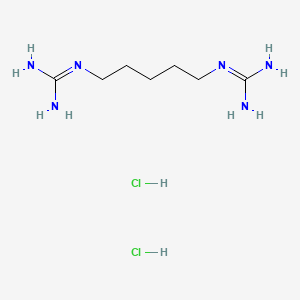
![N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide](/img/structure/B13770463.png)

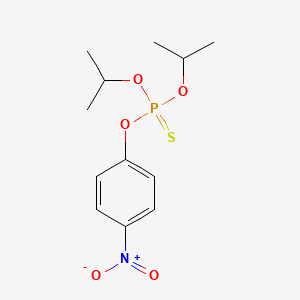
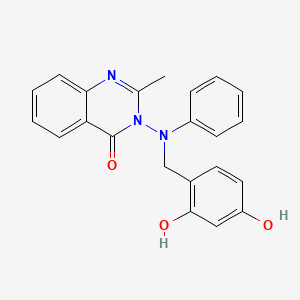
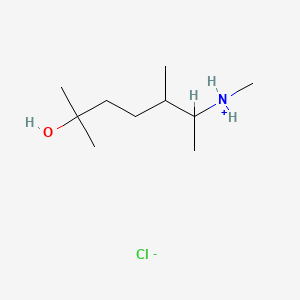
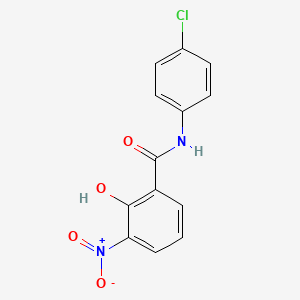
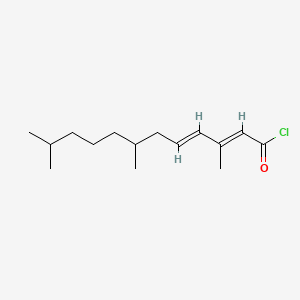
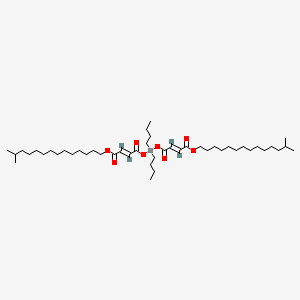
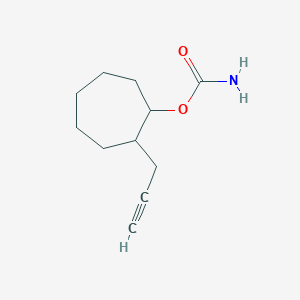

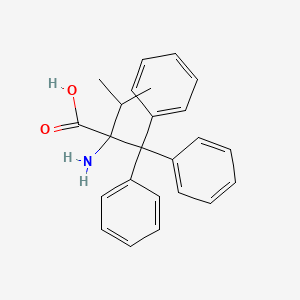
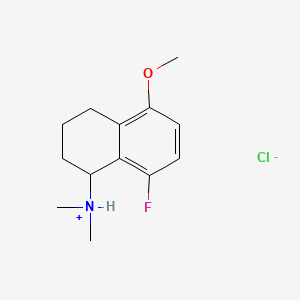
![6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine](/img/structure/B13770541.png)
